1-(4-fluorobenzyl)-2,7,7-trimethyl-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one
Description
1-[(4-FLUOROPHENYL)METHYL]-2,7,7-TRIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,4,5,6,7,8-HEXAHYDROQUINAZOLIN-5-ONE is a complex organic compound characterized by the presence of fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the compound’s chemical properties and biological activities. The compound’s unique structure makes it a subject of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C20H19F7N2O |
|---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2,7,7-trimethyl-4,4-bis(trifluoromethyl)-6,8-dihydroquinazolin-5-one |
InChI |
InChI=1S/C20H19F7N2O/c1-11-28-18(19(22,23)24,20(25,26)27)16-14(8-17(2,3)9-15(16)30)29(11)10-12-4-6-13(21)7-5-12/h4-7H,8-10H2,1-3H3 |
InChI Key |
ZJMBHJBTIBZBMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(C2=C(N1CC3=CC=C(C=C3)F)CC(CC2=O)(C)C)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-FLUOROPHENYL)METHYL]-2,7,7-TRIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,4,5,6,7,8-HEXAHYDROQUINAZOLIN-5-ONE typically involves multiple steps, including the formation of the quinazolinone core and the introduction of fluorine and trifluoromethyl groups. Common synthetic routes may include:
Suzuki–Miyaura Coupling: This reaction is widely used for forming carbon-carbon bonds and can be employed to introduce the fluorophenyl group.
Radical Trifluoromethylation: This method is used to introduce trifluoromethyl groups into the molecule.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-FLUOROPHENYL)METHYL]-2,7,7-TRIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,4,5,6,7,8-HEXAHYDROQUINAZOLIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s biological activity.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
1-[(4-FLUOROPHENYL)METHYL]-2,7,7-TRIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,4,5,6,7,8-HEXAHYDROQUINAZOLIN-5-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of 1-[(4-FLUOROPHENYL)METHYL]-2,7,7-TRIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,4,5,6,7,8-HEXAHYDROQUINAZOLIN-5-ONE involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to target proteins, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Fluoxetine: A selective serotonin reuptake inhibitor with a trifluoromethyl group.
Pexidartinib: Contains a trifluoromethyl group and is used in the treatment of certain cancers.
Uniqueness: 1-[(4-FLUOROPHENYL)METHYL]-2,7,7-TRIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,4,5,6,7,8-HEXAHYDROQUINAZOLIN-5-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
